![molecular formula C3H6O B1625691 Propionaldehyde-2,2-d2 CAS No. 39493-21-5](/img/structure/B1625691.png)
Propionaldehyde-2,2-d2
Overview
Description
Propionaldehyde-2,2-d2, also known as 2,2-Dideuteropropanal, is a compound with the linear formula CH3CD2CHO .
Synthesis Analysis
Propionaldehyde-2,2-d2 can be synthesized through the hydroformylation of ethylene . This process involves the reaction of ethylene with carbon monoxide and hydrogen, using a catalyst, usually cobalt or rhodium complexes . The resultant product is a mixture of n-butanol and iso-butanol, which can then be dehydrated to produce propionaldehyde .
Molecular Structure Analysis
The molecular structure of Propionaldehyde-2,2-d2 is characterized by the presence of a carbonyl group . The InChI representation of the molecule is InChI=1S/C3H6O/c1-2-3-4/h3H,2H2,1H3/i2D2
.
Chemical Reactions Analysis
Propionaldehyde-2,2-d2 can undergo various reactions characteristic of aldehydes . For instance, it can readily undergo oxidation to form propionic acid . It can also participate in hydroformylation reactions .
Physical And Chemical Properties Analysis
Propionaldehyde-2,2-d2 is a colorless, volatile liquid at room temperature, and it has a pungent, fruity smell . It has a boiling point of 48°C and a melting point of -81°C . In terms of solubility, it is miscible with water, and soluble in ethanol and ether .
Scientific Research Applications
Stereochemistry in Biochemical Reactions : Propionaldehyde derivatives are important in understanding the stereochemistry of biochemical reactions. Zagalak et al. (1966) detailed how D-1,2-propanediol is converted to propionaldehyde with stereospecific hydrogen transfer, highlighting the role of propionaldehyde in biochemical transformations and enzyme activities (Zagalak et al., 1966).
Catalysis and Chemical Reactions : Hedrick and Chuang (2000) studied the formation of d1-propionaldehyde in ethylene hydroformylation, indicating the use of propionaldehyde in catalytic processes and chemical synthesis (Hedrick & Chuang, 2000). Similarly, Pino et al. (1983) discussed the hydroformylation of ethylene, where propionaldehyde-d1 is a significant product, demonstrating its role in industrial chemistry (Pino et al., 1983).
Computational Chemistry Studies : Propionaldehyde's molecular structure has been studied using computational methods. Allinger and Hickey (1973) performed ab initio calculations to understand the internal rotation of propionaldehyde, which is crucial for theoretical chemistry and molecular modeling (Allinger & Hickey, 1973).
Chemical Reaction Kinetics : Liu et al. (2020) researched the reaction kinetics of propionaldehyde, providing insights into the behavior of aldehydes in various chemical environments (Liu et al., 2020).
Photochemical Reactions : Toki et al. (1965) explored the photochemical reactions of propionaldehyde with furans, leading to the formation of oxetanes, which has implications in organic chemistry and synthesis (Toki et al., 1965).
Reactive-Extraction Processes : Li et al. (2013) developed a process for separating 2,3-butanediol from fermentation broth using propionaldehyde, illustrating its application in biotechnological separation processes (Li et al., 2013).
Microcompartments in Biological Systems : Sampson and Bobik (2008) reported on microcompartments for B12-dependent 1,2-propanediol degradation that protect from DNA and cellular damage by propionaldehyde, showing its significance in microbiology and cellular biology (Sampson & Bobik, 2008).
Safety And Hazards
Exposure to Propionaldehyde-2,2-d2 can cause irritation to the eyes, skin, and respiratory tract . It is considered to be a mild allergen and can cause asthma-like symptoms in sensitive individuals . Long-term exposure can lead to more serious health effects such as lung damage . Hence, adequate safety measures should be taken while handling this chemical .
properties
IUPAC Name |
2,2-dideuteriopropanal | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6O/c1-2-3-4/h3H,2H2,1H3/i2D2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBBJYMSMWIIQGU-CBTSVUPCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60480223 | |
Record name | Propionaldehyde-2,2-d2 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60480223 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
60.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Propionaldehyde-2,2-d2 | |
CAS RN |
39493-21-5 | |
Record name | Propionaldehyde-2,2-d2 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60480223 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 39493-21-5 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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